molecular formula C21H20BrN3O4S B15030924 (7Z)-3-(3-bromophenyl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-bromophenyl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B15030924
M. Wt: 490.4 g/mol
InChI Key: SBMBTRLHGVOJFG-NVMNQCDNSA-N
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Description

(7Z)-3-(3-BROMOPHENYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a bromophenyl group and a trimethoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(3-BROMOPHENYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazine core, followed by the introduction of the bromophenyl and trimethoxyphenylmethylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(3-BROMOPHENYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(7Z)-3-(3-BROMOPHENYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (7Z)-3-(3-BROMOPHENYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different substituents.

    Bromomethyl methyl ether: Another brominated compound with different functional groups.

Uniqueness

The uniqueness of (7Z)-3-(3-BROMOPHENYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H20BrN3O4S

Molecular Weight

490.4 g/mol

IUPAC Name

(7Z)-3-(3-bromophenyl)-7-[(3,4,5-trimethoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H20BrN3O4S/c1-27-16-7-13(8-17(28-2)19(16)29-3)9-18-20(26)25-12-24(11-23-21(25)30-18)15-6-4-5-14(22)10-15/h4-10H,11-12H2,1-3H3/b18-9-

InChI Key

SBMBTRLHGVOJFG-NVMNQCDNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br

Origin of Product

United States

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